11H-Benzofuro[3,2-b]carbazole
Description
Contextualization within Fused Heterocyclic Chemistry
11H-Benzofuro[3,2-b]carbazole is a polycyclic aromatic compound featuring a unique molecular architecture. evitachem.com It belongs to the class of fused heterocyclic compounds, which are characterized by the amalgamation of two or more heterocyclic or carbocyclic rings. Specifically, this molecule is constructed from a benzofuran (B130515) moiety fused to a carbazole (B46965) ring system. evitachem.comiucr.org
Benzofurans are composed of a benzene (B151609) ring fused to a furan (B31954) ring, while carbazole is a tricyclic structure with a pyrrole (B145914) ring fused between two benzene rings. researchgate.netmdpi.com The fusion of these two distinct heterocyclic systems into a single, rigid, and planar structure results in a pentacyclic unit with unique electronic characteristics. iucr.org This structural arrangement is foundational to its utility in materials science.
Significance of the Benzofuran-Carbazole Core in π-Conjugated Systems
The fusion of the benzofuran and carbazole units creates an extensive π-conjugated system, a key feature for materials used in organic electronics. mdpi.com This delocalized electron system is crucial for efficient charge transport. Carbazole itself is known for its excellent hole-transporting properties, thermal stability, and tunable electronic structure, making it a versatile building block for optoelectronic applications. mdpi.comresearchgate.net The integration of the electron-rich benzofuran moiety can further modulate these properties.
The oxygen atom in the furan ring of benzofuran acts as an electron donor, which can enhance the hole-transporting capabilities of the carbazole core. chalmers.se This synergistic combination within the this compound framework allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comacs.org The ability to engineer these energy levels is critical for designing efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Derivatives of this core structure have been shown to be effective in various electronic applications. For instance, modifying the core can lead to materials with high thermal stability and desirable photoluminescence quantum yields, which are crucial for the performance and longevity of OLED devices. mdpi.combohrium.com
Overview of Current Research Trajectories and Potentialities
Current research on this compound and its derivatives is vibrant and multifaceted, primarily focusing on its application in organic electronics. evitachem.combeilstein-journals.org Scientists are exploring its use as a building block for:
Host Materials for Phosphorescent OLEDs (PhOLEDs): The rigid structure and high triplet energy of benzofurocarbazole derivatives make them excellent candidates for host materials in PhOLEDs, which can achieve high quantum efficiencies. chalmers.se
Thermally Activated Delayed Fluorescence (TADF) Emitters: The donor-acceptor architecture achievable with this core is suitable for designing TADF emitters, which are crucial for highly efficient next-generation OLEDs. mdpi.com
Organic Field-Effect Transistors (OFETs): The excellent charge transport properties of indolocarbazole derivatives, a related class of compounds, suggest the potential of benzofurocarbazoles in OFETs for applications in flexible electronics and sensors. rsc.org
Organic Photovoltaics (OPVs): The tunable electronic properties make benzofurocarbazole-based materials promising as donor or acceptor components in the active layer of organic solar cells. acs.org
Synthetic chemists are actively developing new methods for the efficient synthesis and functionalization of the this compound scaffold. nih.govrsc.orgacs.org These efforts aim to create a wider library of derivatives with tailored properties for specific applications. For example, a derivative known as PhAnMBf has been successfully used as an emitter in a blue-emitting organic solid-state laser, demonstrating a low lasing threshold. acs.org
The table below summarizes some key properties and applications of this compound derivatives found in recent research.
| Derivative Class | Key Properties | Potential Applications | Reference |
| Bipolar Host Materials | High thermal stability (Tg > 170 °C), high triplet energy | Red and Green PhOLEDs | chalmers.se |
| Anthracene-based Emitters | Short exciton (B1674681) lifetime, high photoluminescence quantum yield | Blue Organic Solid-State Lasers | acs.org |
| Fluorescent Derivatives | Strong fluorescence | Organic Light-Emitting Diodes (OLEDs) | rsc.org |
| Indolo[3,2-b]carbazole (B1211750) Analogs | High hole mobility (up to 0.22 cm²/Vs) | Organic Field-Effect Transistors (OFETs) | rsc.org |
As research progresses, the full potential of this compound and its derivatives in shaping the future of organic electronics and other advanced technologies continues to be unveiled.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11H-[1]benzofuro[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-10-18-14(9-16(13)19-15)12-6-2-4-8-17(12)20-18/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVIETZOYUGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C5=CC=CC=C5OC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 11h Benzofuro 3,2 B Carbazole and Its Derivatives
Palladium-Catalyzed Cyclization Routes
While specific palladium-catalyzed routes directly targeting 11H-Benzofuro[3,2-b]carbazole are not extensively detailed in dedicated publications, the synthesis can be projected through established palladium-catalyzed reactions used for constructing carbazole (B46965) and benzofuran (B130515) rings. These methods offer versatility and functional group tolerance, making them attractive for generating diverse derivatives.
Cross-Coupling and Intramolecular Cyclization Protocols
The construction of the this compound core via palladium catalysis typically involves a sequence of bond-forming events. A plausible and powerful strategy is the use of tandem reactions that combine intermolecular coupling with an intramolecular cyclization step.
One hypothetical, yet chemically sound, approach involves an initial Suzuki-Miyaura cross-coupling reaction. For instance, coupling an appropriately substituted ortho-bromoaniline with a benzofuran boronic ester could yield a 2-(benzofuranyl)aniline intermediate. This precursor would then be suitably poised for a subsequent intramolecular C-H amination or cyclization to form the central carbazole ring system. derpharmachemica.comnih.gov
Another prominent strategy is the Buchwald-Hartwig amination. wikipedia.org This reaction could be envisioned in an intramolecular fashion, where a precursor containing a benzofuran moiety and a suitably positioned aryl halide and amine undergoes palladium-catalyzed cyclization to form the C-N bond of the carbazole ring. wikipedia.orgd-nb.info For example, a 2-(2-aminoaryl)benzofuran could be cyclized through a C-H functionalization pathway to forge the final ring. nih.gov Such protocols are valued for their ability to create complex molecular architectures from relatively simple starting materials. nih.govorganic-chemistry.org
Catalytic System Optimization and Ligand Effects
The success of palladium-catalyzed reactions hinges on the careful selection and optimization of the catalytic system. The choice of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.
Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The selection often depends on the specific transformation and the stability of the active Pd(0) catalyst generated in situ.
Ligand Effects: The ligand is arguably the most crucial component, as it modulates the reactivity, stability, and selectivity of the palladium catalyst. For C-N bond formations like the Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands are paramount. Ligands such as XPhos, SPhos, and other biphenyl-based phosphines developed by the Buchwald group are highly effective. acs.orgacsgcipr.org These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For C-H activation and cyclization reactions, ligands must be chosen to promote the desired bond formation while minimizing side reactions. nih.govorganic-chemistry.org The optimization process often involves screening a library of ligands to identify the one that provides the best outcome for a specific substrate. acs.org
Table 1: Common Components in Palladium-Catalyzed Carbazole Synthesis
| Component | Examples | Role |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, P(t-Bu)₃, Buchwald-type ligands | Stabilizes catalyst, modulates reactivity and selectivity |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine, facilitates reductive elimination |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |
Scalability Considerations for Research Applications
For research applications, particularly in the synthesis of analogues for structure-activity relationship (SAR) studies, scalability is an important factor. Palladium-catalyzed cross-coupling reactions are widely used in the pharmaceutical industry and are generally scalable. However, challenges can arise. The cost of palladium and specialized phosphine ligands can be significant for larger-scale synthesis. Furthermore, the removal of residual palladium from the final product is a critical issue for pharmaceutical applications, often requiring specific purification techniques like treatment with specialized scavengers or chromatography. Reaction conditions, including catalyst loading, temperature, and reaction time, must be rigorously optimized to ensure efficiency and reproducibility on a larger scale. The use of heterogeneous catalysts like palladium on carbon (Pd/C) can sometimes offer advantages in terms of catalyst separation and recycling. researchgate.net
Acid-Catalyzed Cyclization Strategies
Acid-catalyzed methods provide an alternative and often highly efficient means of accessing the this compound skeleton, frequently through elegant cascade reactions that form multiple bonds in a single operation.
Trifluoroacetic Acid (TFA)-Promoted Cascade Annulations
A notable and efficient method for the synthesis of fluorescent this compound derivatives involves a trifluoroacetic acid (TFA)-promoted cascade annulation. This one-pot transformation impressively generates seven new bonds and two new rings. The reaction brings together three components: a sulfur ylide, a 2-hydroxy-β-nitrostyrene, and an indole (B1671886).
This methodology has been shown to be effective for a range of substituted indoles and 2-hydroxy-β-nitrostyrenes, affording a library of benzofuro[3,2-b]carbazoles with varying substitution patterns. The reaction proceeds with good to excellent yields, demonstrating its utility in generating molecular diversity.
Table 2: Examples of TFA-Promoted Synthesis of this compound Derivatives
| Indole Substituent (R¹) | 2-Hydroxy-β-nitrostyrene Substituent (R²) | Product Yield (%) |
|---|---|---|
| H | H | 85% |
| 5-Me | H | 82% |
| 5-Cl | H | 88% |
| 5-Br | H | 92% |
| H | 4-Me | 78% |
| H | 4-Cl | 86% |
Mechanistic Insights into Acid-Mediated Ring Closure
The proposed mechanism for the TFA-promoted cascade annulation is a complex sequence of reactions initiated by acid catalysis. It is believed that TFA plays a crucial role in promoting several key steps. The process likely begins with a Michael addition between the indole and the 2-hydroxy-β-nitrostyrene, facilitated by the acidic conditions. This is followed by a series of intramolecular condensations and cyclizations.
The key ring-forming events involve the nucleophilic attack of the indole nitrogen onto an intermediate carbonyl group to form the carbazole core and the attack of the phenolic oxygen to form the benzofuran ring. The acid catalyst is essential for activating the various functional groups and facilitating the necessary dehydration and rearrangement steps that ultimately lead to the stable, fused aromatic system. The reaction cascade is a testament to the complexity and efficiency that can be achieved in one-pot syntheses when reaction pathways are carefully designed.
Scope and Limitations for Diverse Substituent Incorporation
The ability to introduce a variety of substituents onto the this compound framework is crucial for tuning its chemical and physical properties. Synthetic methodologies, such as the Rap-Stoermer reaction for producing related benzofuroylcarbazoles, have been explored to understand the scope of possible substitutions.
Research into the ultrasound-assisted, PEG-400-catalyzed Rap-Stoermer reaction between chloroacetylated carbazoles and various salicylaldehydes has demonstrated considerable flexibility. nih.govnih.gov This approach allows for the incorporation of a range of substituents onto the benzofuran portion of the resulting molecule. Studies have shown that salicylaldehyde (B1680747) partners with diverse electronic properties react effectively. researchgate.net The presence of halogen substituents such as fluorine, chlorine, or bromine on the salicylaldehyde ring is well-tolerated, proceeding without issue. researchgate.net This is particularly advantageous as these halogenated derivatives provide a chemical handle for subsequent functionalization through cross-coupling reactions like the Heck or Suzuki-Miyaura reactions. researchgate.net
However, the reaction is not without limitations. While electron-donating and electron-withdrawing groups are generally accommodated, their presence can influence reaction times and yields. For instance, tert-butyl-substituted products have been isolated as semisolids, indicating a potential change in physical properties that may require adjustments in purification strategies. nih.gov The synthesis of symmetrically substituted 3,6-bis(2-benzofuroyl)carbazoles proceeds smoothly, though yields can vary between 49–69%, suggesting that steric or electronic effects may play a role when multiple functionalizations are attempted on the carbazole core. nih.gov
Alternative Synthetic Approaches and Precursor Functionalization
Beyond direct annulation strategies, several alternative methods and precursor functionalization techniques have been developed to access the core structure of this compound and its analogs.
A significant and widely applied alternative approach for synthesizing related structures is the Rap-Stoermer reaction. researchgate.net This method constructs 2-acylbenzofurans through the base-mediated reaction of salicylaldehydes with α-haloketones. nih.gov Specifically, for the synthesis of 3-(2-benzofuroyl)carbazole derivatives, the reaction involves condensing various salicylaldehydes with a 3-chloroacetyl-9-alkyl-9H-carbazole precursor. nih.govnih.gov
Traditionally, the Rap-Stoermer reaction was conducted in alcoholic solvents, often resulting in poor to moderate yields. nih.gov Modern modifications have significantly improved its efficiency. One such improvement is the use of polyethylene (B3416737) glycol (PEG-400) as a catalyst in refluxing acetonitrile (B52724) (CH₃CN) with a base like potassium carbonate (K₂CO₃). nih.gov Further enhancements have been achieved by employing ultrasound assistance, which shortens reaction times to as little as four hours and produces the desired benzofuroylcarbazole derivatives in good yields, typically ranging from 60–72%. researchgate.net This ultrasound-assisted, PEG-400 catalyzed method has proven to be a general and facile route for a variety of substituted benzofuroylcarbazoles. nih.govresearchgate.net
The scope of this reaction is broad, accommodating a wide range of substituents on the salicylaldehyde precursor, as detailed in the table below.
| Salicylaldehyde Precursor Substituent (R) | Resulting Benzofuroylcarbazole Product | Reported Yield (%) | Reference |
|---|---|---|---|
| H | (9-ethyl-9H-carbazol-3-yl)(benzofuran-2-yl)methanone | 72 | researchgate.net |
| 5-CH₃ | (9-ethyl-9H-carbazol-3-yl)(5-methylbenzofuran-2-yl)methanone | 69 | researchgate.net |
| 5-OCH₃ | (9-ethyl-9H-carbazol-3-yl)(5-methoxybenzofuran-2-yl)methanone | 66 | researchgate.net |
| 5-F | (9-ethyl-9H-carbazol-3-yl)(5-fluorobenzofuran-2-yl)methanone | 67 | researchgate.net |
| 5-Cl | (5-chloro-benzofuran-2-yl)-(9-ethyl-carbazol-3-yl)-methanone | 65 | nih.gov |
| 5-Br | (5-bromo-benzofuran-2-yl)-(9-ethyl-carbazol-3-yl)-methanone | 63 | nih.gov |
| 3,5-di-Cl | (3,5-dichloro-benzofuran-2-yl)-(9-ethyl-carbazol-3-yl)-methanone | 60 | nih.gov |
| 3,5-di-t-Bu | (3,5-di-tert-butyl-benzofuran-2-yl)-(9-ethyl-carbazol-3-yl)-methanone | 62 | nih.gov |
Direct construction of the fused benzofuro[3,2-b]carbazole system can be achieved through cascade reactions starting from fundamental building blocks like indoles and salicylaldehyde derivatives. One such efficient method involves a trifluoroacetic acid (TFA)-promoted cascade annulation. rsc.org
This strategy utilizes three components:
α-Keto sulfur ylides: These serve as a key reactive intermediate.
2-Hydroxy-β-nitrostyrenes: These precursors are readily synthesized from substituted salicylaldehydes.
Indoles: The indole provides the core structure that will become the carbazole moiety.
In this cascade process, the components react in a controlled sequence, promoted by TFA, to assemble the complex, polycyclic benzofuro[3,2-b]carbazole structure. The reaction is typically carried out at room temperature and can be completed within 12 hours, affording the final products in high yields, with specific examples reaching up to 88%. rsc.org This approach offers a powerful and direct route to the target scaffold from readily available precursors.
The formation of the carbazole nucleus itself is a critical step that can be accomplished through modern cross-coupling techniques. Intramolecular C–H/N–H coupling, also known as C–H amination, provides a direct and atom-economical method for constructing the central five-membered ring of the carbazole system. nih.govacs.org This strategy is particularly relevant for synthesizing the this compound core from a suitably designed precursor.
These reactions are typically catalyzed by transition metals such as copper, palladium, rhodium, or iridium. nih.govorganic-chemistry.org For instance, a copper-catalyzed intramolecular C–H amination has been developed for the synthesis of carbazoles from 2-aminobiphenyls. acs.org In this approach, a directing group, such as picolinamide, is installed on the amino group to facilitate the C–H activation event, after which the directing group is spontaneously removed. nih.govacs.org
To apply this to this compound synthesis, one would start with a precursor that links a benzofuran moiety to an aniline (B41778) derivative, forming a benzofuran-substituted 2-aminobiphenyl (B1664054) analog. The subsequent intramolecular C–H/N–H coupling would then forge the final bond needed to close the carbazole ring, yielding the fused heterocyclic system. The mild conditions of some copper-catalyzed systems are advantageous as they allow for the presence of other heteroatoms within the molecule, making this a viable strategy for complex carbazole construction. acs.org
Purification Techniques and Yield Enhancement Strategies
The successful synthesis of this compound and its derivatives relies on effective purification methods to isolate the target compounds from reaction mixtures and on strategies to maximize reaction yields.
The primary and most effective technique for the purification of benzofuro[3,2-b]carbazole derivatives is silica (B1680970) gel column chromatography. rsc.org This method is consistently reported across various synthetic approaches for the isolation of these compounds. nih.govresearchgate.net
Following the completion of a reaction, the typical workup involves quenching the reaction, extracting the product into an organic solvent, and removing the solvent under vacuum to obtain a crude product. researchgate.netrsc.org This crude material is then subjected to column chromatography. The choice of eluent (the solvent system that moves the compounds through the silica gel) is critical for achieving good separation. Common solvent systems consist of a mixture of a nonpolar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (EtOAc). researchgate.netacs.org
Specific examples of eluent ratios reported for purifying related compounds include:
Ethyl acetate/Petroleum Ether (1:6) for 3-(2-benzofuroyl)carbazole derivatives. researchgate.net
Petroleum Ether/Ethyl Acetate (20:1) for 11-methyl-6-phenyl-11H-benzofuro[3,2-b]carbazole. rsc.org
Hexane/Ethyl Acetate (90:10) for various indolylbenzo[b]carbazoles. acs.org
In some cases, where the product is a crystalline solid, recrystallization from a suitable solvent mixture (e.g., Et₂O/MeOH or CH₂Cl₂/MeOH) can be used as a final purification step after chromatography to obtain a highly pure product. nsf.gov
Optimization of Reaction Conditions for Improved Yields
The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of reaction conditions. Researchers have systematically investigated the influence of various parameters, including catalysts, solvents, bases, and reaction times, to maximize product yields and minimize reaction times. These optimization studies are crucial for developing practical and scalable synthetic routes.
Case Study 1: Ultrasound-Assisted Rap-Stoermer Reaction
In the synthesis of 3-(2-benzofuroyl)carbazole derivatives, a structurally related class of compounds, initial attempts using the Rap-Stoermer reaction with PEG-400 as a catalyst in the presence of potassium carbonate (K2CO3) as a base in refluxing acetonitrile (CH3CN) for 10 hours resulted in low yields. nih.gov The use of 0.5 equivalents of PEG-400 was found to be optimal, providing a maximum yield of only 29% for the desired benzofuran product. nih.gov Neither increasing the amount of catalyst nor extending the reaction time led to further improvements in the yield, indicating the need for an alternative approach. nih.gov
A significant breakthrough was achieved by employing ultrasound assistance. nih.gov When a mixture of 3-chloroacetyl-9-ethyl-9H-carbazole, salicylaldehyde, potassium carbonate, and PEG-400 in acetonitrile was sonicated at 80 °C, the reactions were generally complete within a much shorter timeframe of 4 hours. nih.gov This modification resulted in a substantial increase in the yields of the corresponding 3-(2-benzofuroyl)carbazole derivatives, which were produced in good yields ranging from 60–72%. nih.gov The optimized conditions for this ultrasound-assisted Rap-Stoermer reaction are detailed in the table below.
Table 1: Optimized Conditions for Ultrasound-Assisted Synthesis of 3-(2-benzofuroyl)carbazole Derivatives nih.gov
| Parameter | Condition |
| Reactants | 3-chloroacetyl-9-ethyl-9H-carbazole, Salicylaldehydes |
| Solvent | Acetonitrile (CH3CN) |
| Catalyst | PEG-400 |
| Base | Potassium Carbonate (K2CO3) |
| Temperature | 80 °C |
| Method | Sonication |
| Reaction Time | 2–4 hours |
| Yield | 60–72% |
This method was found to be applicable to a wide variety of salicylaldehydes, demonstrating its generality. nih.gov Furthermore, the synthesis of 3,6-bis(2-benzofuroyl)carbazoles was also successfully achieved under the same conditions, with yields ranging from 49–69% within 6 hours. nih.gov
Case Study 2: Dearomative (3 + 2) Cycloaddition for Benzofuro[3,2-b]indol-3-one Derivatives
A systematic optimization of reaction conditions was conducted for the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans and para-quinamines to synthesize benzofuro[3,2-b]indol-3-one derivatives, which share a core structure with this compound. nih.gov The investigation focused on the choice of base and solvent to achieve the highest possible yield.
The initial screening of bases in dichloromethane (B109758) (CH2Cl2) at 65 °C for 12 hours revealed that inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium carbonate (Na2CO3) were effective, with K2CO3 providing the highest yield of 85%. nih.gov Organic bases like triethylamine (B128534) (Et3N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were found to be less effective. nih.gov
Further optimization focused on the solvent. Acetonitrile (CH3CN) proved to be the superior solvent, furnishing the desired product in a 91% yield. nih.gov Other solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), toluene, and 1,4-dioxane (B91453) resulted in lower yields. nih.gov Increasing the reaction time to 24 hours in acetonitrile led to a further improvement in the yield to 95%. nih.gov Ultimately, the optimal conditions were identified as using 1.0 equivalent of K2CO3 as the base in acetonitrile at 65 °C for 2 days, with a reactant ratio of 1.5 equivalents of the para-quinamine to 1.0 equivalent of the 2-nitrobenzofuran, which afforded the product in an excellent isolated yield of 98%. nih.gov
Table 2: Optimization of Reaction Conditions for the Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives nih.gov
| Entry | Base (2.0 equiv) | Solvent | Time (h) | Yield (%) |
| 1 | K2CO3 | CH2Cl2 | 12 | 85 |
| 2 | Cs2CO3 | CH2Cl2 | 12 | 82 |
| 3 | Na2CO3 | CH2Cl2 | 12 | 75 |
| 4 | Et3N | CH2Cl2 | 12 | 45 |
| 5 | DBU | CH2Cl2 | 12 | 52 |
| 6 | K2CO3 | DCE | 12 | 88 |
| 7 | K2CO3 | THF | 12 | 73 |
| 8 | K2CO3 | Toluene | 12 | 65 |
| 9 | K2CO3 | 1,4-Dioxane | 12 | 78 |
| 10 | K2CO3 | CH3CN | 12 | 91 |
| 11 | K2CO3 | CH3CN | 24 | 95 |
| 12 | K2CO3 (1.0 equiv) | CH3CN | 48 | 98 |
Reactions were carried out with 1a (0.15 mmol), 2 (0.10 mmol), and base in 2.0 mL of solvent at 65 °C. Isolated yields. nih.gov
These detailed optimization studies highlight the critical role that systematic variation of reaction parameters plays in achieving high yields for the synthesis of complex heterocyclic systems like this compound and its derivatives.
Structural Modifications and Derivative Design for Tailored Properties
Rational Design Principles for Functionalization
The functionalization of the 11H-Benzofuro[3,2-b]carbazole core is guided by rational design principles aimed at modulating its electronic and photophysical properties. A key strategy involves the introduction of various functional groups at specific positions on the molecular scaffold. This allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the emission wavelength, and the charge-transporting capabilities of the resulting derivatives.
For instance, in the design of materials for OLEDs, functionalization is often directed at achieving a high photoluminescence quantum yield (PLQY), tuning the emission color, and ensuring good thermal and morphological stability. The modular nature of the carbazole (B46965) moiety allows for systematic modifications to explore structure-property relationships. This includes introducing electron-donating or electron-withdrawing groups to manipulate the intramolecular charge transfer (ICT) character of the molecule.
Substitution Patterns and Regioselectivity
The regioselectivity of functionalization on the this compound scaffold is a critical aspect of its derivative design. The molecule presents several reactive sites, including the nitrogen atom of the carbazole moiety and various positions on the benzene (B151609) and furan (B31954) rings.
Functionalization at Nitrogen (N-11) Positions
The nitrogen atom (N-11) of the carbazole unit is a primary site for functionalization. Alkylation or arylation at this position is a common strategy to enhance solubility and influence the molecular packing in the solid state. For instance, attaching long alkyl chains at the nitrogen atoms of the analogous indolo[3,2-b]carbazole (B1211750) backbone has been explored to improve processability. rsc.org Protecting the amine groups on the indolo[3,2-b]carbazole backbone with methyl groups is another modification that has been investigated. rsc.org
Aromatic Substitution on Benzene and Furan Moieties
The benzene and furan rings of the this compound core are susceptible to electrophilic aromatic substitution reactions. The positions for substitution are dictated by the electron density distribution across the aromatic system. In the related indolo[3,2-b]carbazole system, electrophilic aromatic substitution, such as nitration, has been shown to occur at specific positions, leading to dinitro-substituted derivatives. beilstein-journals.org For example, nitration of 6,12-di(hetero)aryl-substituted indolo[3,2-b]carbazoles results in substitution at the C2 and C8 positions. beilstein-journals.org The reactivity towards electrophiles can be influenced by the presence of existing substituents. For instance, the presence of strong electron-withdrawing nitro groups in 6,12-dinitro-indolo[3,2-b]carbazoles deactivates the ring system, leading to mono-formylation at the C-2 position under Vilsmeier-Haack conditions, while bromination occurs at both the C-2 and C-8 positions. beilstein-journals.org
Influence of Steric Effects on Molecular Architecture
Steric hindrance plays a significant role in determining the molecular architecture and, consequently, the properties of this compound derivatives. The introduction of bulky substituents can induce a twist in the molecular backbone, affecting the degree of π-conjugation and the electronic communication between different parts of the molecule.
In carbazole-borane derivatives, for example, steric hindrance between the carbazole and mesityl groups on the boron atom leads to a skewed geometry. unibo.it This distortion from planarity has a direct impact on the electronic properties, including the energy of the frontier molecular orbitals and the emission characteristics. Similarly, in benzocarbazole analogues, the increased steric hindrance raises the skew angles and can lead to a pyramidalization of the nitrogen atom. unibo.it The introduction of suitable steric hindrance has been shown to be a necessary strategy in designing highly efficient thermally activated delayed fluorescence (TADF) emitters based on carbazole groups, as it can lead to a smaller singlet-triplet energy splitting. rsc.org
Incorporation of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of this compound can be systematically tuned by the incorporation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This donor-acceptor (D-A) approach is a cornerstone in the design of functional organic materials.
Attaching EDGs, such as amino or alkoxy groups, to the benzofurocarbazole core generally raises the HOMO energy level and enhances the electron-donating ability of the molecule. Conversely, introducing EWGs, such as cyano, nitro, or sulfonyl groups, tends to lower the LUMO energy level and increase the electron-accepting character. The strategic placement of these groups can induce intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with red-shifted emission and solvatochromic behavior.
The strength and position of the EDGs and EWGs have a profound impact on the photophysical properties. For instance, studies on other carbazole derivatives have shown that the positional arrangement of amino (EDG) and ester (EWG) groups on a single benzene ring can modulate the emission wavelength over a wide range, from 322 to 539 nm. rsc.org In carbazole-based D-A molecules, attaching bithiophene arms end-capped with electron-withdrawing hexyldicyanovinyl groups allows for the fine-tuning of absorption spectra, HOMO values, and bandgaps by changing the linkage position on the carbazole block.
| Derivative Type | Substituent Effect | Impact on Electronic Properties | Resulting Photophysical Properties |
| Donor-Substituted | Increases electron density on the core | Raises HOMO energy level | Generally leads to red-shifted absorption and emission |
| Acceptor-Substituted | Decreases electron density on the core | Lowers LUMO energy level | Can induce intramolecular charge transfer (ICT) states |
| Donor-Acceptor | Creates a molecular dipole | Reduces the HOMO-LUMO gap | Tunable emission color, potential for TADF or HLCT emission |
Development of Hybridized Molecular Architectures (e.g., HLCT Emitters)
A particularly promising area of research is the development of hybridized molecular architectures based on this compound, especially for applications as emitters in OLEDs. One such architecture is the Hybridized Local and Charge-Transfer (HLCT) emitter.
HLCT emitters are designed to possess both a locally excited (LE) state and a charge-transfer (CT) excited state that are close in energy. This allows for efficient harvesting of both singlet and triplet excitons through a process called "hot exciton" channel, leading to high electroluminescence efficiency. The design of HLCT molecules often involves linking a strong donor unit to a strong acceptor unit through a π-conjugated bridge.
While specific examples of HLCT emitters based on the this compound core are still emerging in the literature, the general principles of their design are well-established for other carbazole derivatives. These principles involve the careful selection of donor and acceptor moieties to control the degree of spatial overlap between the HOMO and LUMO. A large spatial separation between the HOMO (typically localized on the donor) and the LUMO (localized on the acceptor) promotes the formation of a CT state, while a significant overlap favors an LE state. By balancing these two characteristics, a hybridized state can be achieved.
Theoretical and Computational Investigations of 11h Benzofuro 3,2 B Carbazole
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For conjugated organic molecules, DFT calculations, often using functionals like B3LYP, are instrumental in determining fundamental electronic properties. nih.govresearchgate.net These calculations help in understanding the distribution of electrons within the molecule and predicting its reactivity and optical characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in the electronic and optical properties of a molecule. researchgate.net The HOMO level is associated with the electron-donating capability, while the LUMO level relates to the electron-accepting ability. The energies of these orbitals are critical for determining the charge injection and transport capabilities of a material in an electronic device. jnsam.com
In carbazole-based donor-acceptor molecules, the HOMO is typically localized on the electron-rich carbazole (B46965) moiety, while the LUMO is distributed over the acceptor and π-conjugated bridge. nankai.edu.cn This spatial separation of the FMOs is a key characteristic of intramolecular charge transfer. Functionalization of the carbazole core can significantly alter the HOMO and LUMO energy levels, allowing for the fine-tuning of the molecule's electronic properties. researchgate.net For instance, linking carbazole units at different positions can either destabilize or stabilize the HOMO and LUMO levels. researchgate.net
Below is a representative table of calculated FMO energy levels for carbazole-based donor-acceptor compounds, illustrating typical values obtained through DFT calculations.
| Compound Architecture | HOMO (eV) | LUMO (eV) |
| Carbazole-based Donor-Acceptor 1 | -5.56 | -1.35 |
| Carbazole-based Donor-Acceptor 2 | -5.89 | -1.43 |
| Carbazole-based Donor-Acceptor 3 | -5.96 | -1.73 |
| Carbazole-based Donor-Acceptor 4 | -5.77 | -1.47 |
This table presents illustrative data from DFT/B3LYP calculations for various designed carbazole-based host molecules to show a typical range of energy levels. rsc.org
The energy difference between the HOMO and LUMO levels defines the HOMO-LUMO gap, which is a theoretical measure of the material's energy bandgap. nankai.edu.cn This bandgap is a crucial parameter that dictates the optoelectronic behavior of the material, including its absorption and emission wavelengths. researchgate.net A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. nankai.edu.cn
The introduction of carbazole units into a polymer backbone has been shown to reduce the energy gap, enhancing the material's suitability for optoelectronic devices. researchgate.net For instance, polymers based on indolo[3,2-b]carbazole (B1211750) and benzofurazan (B1196253) have been synthesized as narrow band-gap materials for photovoltaic cells, with optical band gaps determined to be around 1.90 to 2.05 eV. rsc.org The ability to tune this gap through chemical modification is a cornerstone of designing materials for specific applications, such as blue or green emitters in OLEDs. researchgate.net
| Compound Architecture | HOMO-LUMO Gap (eV) |
| Carbazole-based Donor-Acceptor 1 | 4.21 |
| Carbazole-based Donor-Acceptor 2 | 4.46 |
| Carbazole-based Donor-Acceptor 3 | 4.23 |
| Carbazole-based Donor-Acceptor 4 | 4.30 |
This table shows the calculated HOMO-LUMO gap derived from the energy levels in the preceding table. rsc.org
DFT calculations can also provide detailed maps of electron density distribution, which are essential for understanding charge transfer (CT) characteristics. In donor-acceptor systems, photoexcitation can lead to an intramolecular charge transfer from the donor moiety (where the HOMO is often localized) to the acceptor moiety (where the LUMO is localized). nih.gov
The degree of spatial overlap between the HOMO and LUMO influences the CT character. Significant delocalization of molecular orbitals along a molecular bridge can indicate that the bridging states are in resonance with the donor or acceptor, which can accelerate the charge transfer process. nih.gov This resonance-enhanced charge delocalization is a key factor in the performance of materials used in molecular electronics. nih.gov The study of electron density distribution in both ground and excited states is therefore critical for designing efficient CT materials. ornl.gov
Excited State Dynamics and Photophysical Pathways
Understanding the behavior of a molecule after it absorbs light—its excited-state dynamics—is fundamental to developing materials for applications like OLEDs and lasers. This involves tracing the various pathways an excited state can follow, including fluorescence, intersystem crossing, and internal conversion. mdpi.commdpi.com
In many advanced emitters, the lowest excited state is not a pure local excitation (LE) or a pure charge-transfer (CT) state but rather a quantum mechanical mixture of the two, known as a Hybridized Local and Charge-Transfer (HLCT) state. d-nb.info HLCT emitters are a promising class of materials that can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. d-nb.infonih.gov
The HLCT mechanism involves the conversion of high-lying triplet states to singlet states (a process known as high-lying reverse intersystem crossing or hRISC), which is advantageous for several reasons. d-nb.infonih.gov It allows for both a high ratio of radiative singlet excitons and high luminous efficiency. d-nb.info Molecules with HLCT characteristics, such as those incorporating the 11H-Benzofuro[3,2-b]carbazole moiety, have been investigated as emitters for organic solid-state lasers. acs.orgelsevierpure.comresearcher.life The nature of the HLCT state can be verified computationally through the analysis of natural transition orbitals (NTOs). nih.gov
Exciton (B1674681) lifetime and utilization efficiency are critical metrics for the performance of light-emitting materials. researchgate.net A short exciton lifetime is desirable to reduce efficiency roll-off at high brightness and minimize degradation pathways in OLEDs. acs.orgelsevierpure.com Materials with HLCT states often exhibit short excited-state lifetimes, on the order of nanoseconds, because the reverse intersystem crossing occurs rapidly from higher-level triplet states. d-nb.info
The exciton utilization efficiency (EUE) refers to the fraction of all generated excitons (singlet and triplet) that contribute to light emission. nih.gov In conventional fluorescent materials, the EUE is limited to 25% because only singlet excitons are emissive. By harvesting triplet excitons through mechanisms like hRISC in HLCT emitters, the EUE can be significantly increased. nih.gov For example, OLEDs based on carbazole/benzothiadiazole isomeric emitters have demonstrated EUEs of over 30%. nih.gov This efficient harvesting of non-emissive triplet excitons is a key advantage of materials designed with HLCT properties. nih.govresearchgate.net
| Emitter Molecule | Key Feature | Exciton Lifetime | Exciton Utilization Efficiency (EUE) |
| PhAnMBf | HLCT Emitter | Short (not specified) | High (implied) |
| NPC2BTD | Tuned HLCT State | Not specified | 32.42% |
| NPC3BTD | Tuned HLCT State | Not specified | 36.12% |
This table summarizes findings on exciton utilization for emitters that feature carbazole-based structures and HLCT states. nih.govacs.org
Spin-Orbit Coupling Matrix Elements
Detailed theoretical investigations and specific values for the spin-orbit coupling (SOC) matrix elements of this compound are not extensively documented in publicly available scientific literature. Spin-orbit coupling is a critical parameter in understanding the photophysical properties of organic molecules, particularly in the context of applications such as organic light-emitting diodes (OLEDs). It governs the rate of intersystem crossing between singlet and triplet excited states. For the broader class of carbazole-based materials, theoretical calculations of SOC are employed to predict and explain their phosphorescent or thermally activated delayed fluorescence (TADF) properties. However, specific matrix element values for this compound have not been reported in the reviewed literature.
Charge Transport Mechanism Modeling
The modeling of charge transport mechanisms in this compound has not been the subject of specific computational studies found in the available literature. Such modeling is crucial for evaluating a material's potential in organic electronic devices.
Intra- and Intermolecular Charge Transfer Studies
Specific studies detailing the intra- and intermolecular charge transfer parameters for this compound are not readily found in scientific publications. For related carbazole derivatives, charge transfer is a key process influencing their electronic and optoelectronic properties. solaveni.com Theoretical studies on these related compounds often employ methods like density functional theory (DFT) to analyze the nature and extent of charge transfer in both ground and excited states. nextmol.com These investigations are fundamental to understanding how molecular structure affects the distribution of electron density and the efficiency of charge separation and recombination.
Hole and Electron Mobility Simulations
Simulations of hole and electron mobility for this compound are not specifically reported in the literature. Carbazole-based materials are generally known for their hole-transporting capabilities. For instance, studies on different, but related, indolo[3,2-b]carbazole derivatives have reported experimental hole mobilities as high as 0.22 cm²V⁻¹s⁻¹. nist.gov Theoretical simulations are essential for predicting and understanding the charge carrier mobility in organic semiconductors, providing insights that guide the design of new materials for applications in devices like organic field-effect transistors (OFETs).
Influence of Molecular Packing and Morphology
While the influence of molecular packing and morphology on the electronic properties of organic semiconductors is a well-established area of research, specific computational or experimental studies on this compound are not available. The arrangement of molecules in the solid state dictates the degree of intermolecular electronic coupling, which in turn significantly affects charge transport. Theoretical assessments for other organic materials have shown that factors like π-π stacking distances and crystalline order are critical in determining the efficiency of charge carrier movement.
Structural Conformation and Planarity Assessments
A detailed structural conformation and planarity assessment of this compound through methods such as X-ray crystallography or computational modeling has not been specifically reported in the reviewed scientific literature. The planarity of the molecular structure is a key factor influencing the extent of π-conjugation, which has a direct impact on the electronic and photophysical properties of the molecule. For the broader family of benzofurocarbazole isomers, the fusion of the benzofuran (B130515) and carbazole moieties is expected to result in a relatively planar and rigid structure, which is generally beneficial for charge transport and luminescence applications. mdpi.com
Advanced Spectroscopic Characterization for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationsynhet.combldpharm.com
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In ¹H NMR spectroscopy of 11H-Benzofuro[3,2-b]carbazole, the protons attached to the aromatic rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. This is due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns (multiplicity) of these protons provide a unique fingerprint of the molecule, allowing for the assignment of each proton to its specific position on the benzofurocarbazole core. The proton attached to the nitrogen atom (N-H) of the carbazole (B46965) moiety is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, particularly in polar aprotic solvents like DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | Multiplets (m), Doublets (d), Triplets (t) |
Note: Predicted values are based on the analysis of carbazole and its derivatives. Actual experimental values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-H | 100 - 130 |
Note: Predicted values are based on the analysis of carbazole and benzofuran (B130515) derivatives. Actual experimental values may vary.
For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities.
COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity of protons within the individual aromatic rings.
HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is highly effective for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
These advanced techniques are critical for the complete and accurate structural assignment of all proton and carbon signals in the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS)synhet.combldpharm.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₈H₁₁NO), the expected monoisotopic mass is 257.0841 g/mol . HRMS can measure this value with high accuracy (typically to within 5 ppm), providing strong evidence for the compound's identity. The molecular ion peak ([M]⁺) is often the most abundant peak in the mass spectrum of rigid aromatic compounds. The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, can provide additional structural information.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁NO |
| Calculated Monoisotopic Mass | 257.0841 |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides insights into the electronic structure of conjugated systems. The absorption of light promotes electrons from lower energy molecular orbitals (like π orbitals) to higher energy orbitals (like π* orbitals).
The extensive π-conjugated system of this compound, formed by the fused aromatic and heterocyclic rings, gives rise to characteristic absorption bands in the UV-Vis spectrum. These bands are primarily due to π-π* electronic transitions. Carbazole-based compounds are known to exhibit strong absorption in the UV region. researchgate.netmdpi.com The absorption spectrum is expected to show multiple bands, with the absorption maxima (λₘₐₓ) typically occurring at wavelengths between 250 and 400 nm. The precise location and intensity of these bands are sensitive to the molecular structure and the solvent used for the measurement. dergipark.org.tr
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Absorption Range (nm) |
|---|
Note: The exact λₘₐₓ values can be influenced by solvent polarity.
An article on the advanced spectroscopic characterization of this compound cannot be generated at this time.
A thorough search for specific research findings on the photophysical and structural properties of the exact chemical compound “this compound” did not yield the detailed data required to accurately populate the requested sections.
The available scientific literature and search results provide information on related isomers, such as 7H-benzofuro[2,3-b]carbazole nih.govnih.gov, or other classes of compounds like indolocarbazoles and general carbazole derivatives. rsc.orgnih.govrsc.org However, there is a lack of specific studies focusing on the influence of substituents on the absorption spectra, detailed photoluminescence characteristics (including emission wavelengths and quantum yields), luminescence mechanisms, or X-ray crystallographic analysis for the this compound scaffold itself.
To adhere to the instructions of maintaining strict scientific accuracy and focusing solely on the specified compound, the article cannot be written without the necessary primary research data. Using data from isomers or related but structurally distinct molecules would be scientifically inappropriate and violate the explicit constraints of the request.
Applications of 11h Benzofuro 3,2 B Carbazole in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The versatility of the 11H-Benzofuro[3,2-b]carbazole core allows it to be chemically modified for use in various functional layers of an OLED, including as an emitter, a host for the emissive layer, and in charge transport layers. rsc.org
Emitter Materials for Tunable Emission
Derivatives of this compound have been developed as advanced emitter materials, particularly for generating blue light, which remains a significant challenge in OLED technology. A notable example is a complex derivative designed to function as a hybridized local and charge-transfer (HLCT) emitter.
This specific emitter, 11-(3-(10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)anthracen-9-yl)phenyl)-11H-benzofuro[3,2-b]carbazole (PhAnMBf) , leverages the unique properties of the benzofurocarbazole core. The HLCT mechanism allows the material to utilize triplet excitons, which are typically wasted in conventional fluorescent emitters, thereby improving the theoretical efficiency limit. Research has shown that PhAnMBf possesses a short exciton (B1674681) lifetime and a high photoluminescence quantum yield, which are critical for high-efficiency emission. These properties have enabled its successful application in blue-emitting organic solid-state lasers (OSSLs), a technology closely related to OLEDs, achieving emission at 453 nm with a narrow full width at half-maximum (FWHM) of 1.2 nm.
Table 1: Performance of a this compound-Based Emitter
| Compound Name | Role | Emission Wavelength | FWHM | Application |
| PhAnMBf | HLCT Emitter | 453 nm | 1.2 nm | Organic Solid-State Laser |
Data sourced from multiple studies. mdpi.com
Host Materials for Efficient Energy Transfer
An ideal host material in a phosphorescent or TADF OLED must possess a triplet energy level higher than that of the guest emitter to ensure efficient and complete energy transfer. The rigid, fused-ring structure of benzofurocarbazoles is highly advantageous for achieving high triplet energies. researchgate.netchalmers.se
While specific research on this compound as a host is not extensively documented, its isomers have demonstrated exceptional performance. For instance, a bipolar host material based on the 12H-benzofuro[3,2-a]carbazole isomer, named DBT-INFUR , was developed for yellow and red phosphorescent OLEDs. This material combines the benzofurocarbazole donor with a dibenzothiophene (B1670422) acceptor, creating a bipolar structure with balanced charge transport.
Similarly, a derivative of 5H-benzofuro[3,2-c]carbazole (BFCz-BP) was synthesized as a bipolar host. It exhibits excellent thermal stability with a glass transition temperature (Tg) exceeding 170 °C and a high triplet energy, making it suitable for high-performance red and green phosphorescent OLEDs. chalmers.se The inherent properties of the fused benzofurocarbazole scaffold suggest that the this compound isomer is also a highly promising candidate for development as a high-triplet-energy host material.
Table 2: Performance of OLEDs Using Benzofurocarbazole Isomer-Based Host Materials
| Host Material | Isomer Core | Dopant Color | Max. External Quantum Efficiency (EQE) |
| DBT-INFUR | benzofuro[3,2-a]carbazole | Yellow | 16.5% |
| DBT-INFUR | benzofuro[3,2-a]carbazole | Red | 12.44% |
Data for DBT-INFUR based on a comparison with a standard CBP host. researchgate.net
Charge Transport Layers (Hole-Transporting and Electron-Transporting)
The electronic properties of the this compound core make it fundamentally suited for charge transport applications.
Hole-Transporting Layers: The carbazole (B46965) unit is a well-known and potent electron-donating moiety, which imparts excellent hole-transporting characteristics to materials that contain it. rsc.org The fused structure of benzofurocarbazole enhances this property by creating a planar and rigid molecule that can facilitate efficient intermolecular charge hopping. Fused-ring carbazole derivatives are generally recognized for their high charge carrier mobilities and stable radical cations, making them ideal for use as hole-transporting materials (HTMs). rsc.orgelsevierpure.com
Electron-Transporting Layers: In its unsubstituted form, this compound is not an efficient electron transporter. However, it can be integrated into a bipolar molecule that transports both holes and electrons. This is achieved through a common molecular design strategy where the electron-donating benzofurocarbazole core is chemically linked to a strong electron-accepting (electron-withdrawing) moiety. Examples of such acceptor units used with carbazole isomers include dibenzothiophene-S,S-dioxide, quinoxaline, and triazine. researchgate.netchemrxiv.org This bipolar approach creates a single material capable of balanced charge transport, which is crucial for confining charge recombination within the emissive layer and improving device efficiency. chalmers.se
Strategies for Enhancing Device Efficiency and Stability
Several molecular design and device engineering strategies involving the this compound core can be employed to enhance OLED performance:
Creating Bipolar Structures: As discussed, incorporating both donor (benzofurocarbazole) and acceptor units into a single molecule for use as a host or charge transport material helps to balance the flow of holes and electrons. This leads to a wider recombination zone and reduces efficiency roll-off at high brightness levels. researchgate.netchalmers.se
Improving Thermal Stability: The high rigidity of the fused-ring system in benzofurocarbazole derivatives leads to high glass transition temperatures (Tg) and decomposition temperatures (Td). chalmers.sersc.org Materials with high Tg form stable amorphous films that are resistant to morphological changes caused by heat generated during device operation, leading to longer operational lifetimes.
Functionalization for Tunability: Attaching different chemical groups at various positions on the benzofurocarbazole scaffold allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is essential for optimizing charge injection from adjacent layers and for controlling the emission color. rsc.orgrsc.org
Organic Photovoltaic Cells (OPVs)
In organic photovoltaics, materials are selected based on their ability to absorb light and efficiently separate the resulting exciton into free charge carriers (an electron and a hole). The this compound core is a promising building block for donor materials in OPVs due to its strong electron-donating nature.
Role in Charge Separation and Transport
The function of a donor material in a bulk heterojunction (BHJ) solar cell is to absorb solar photons to create excitons and then transfer an electron to an adjacent acceptor material. For this to occur efficiently, the energy levels of the donor and acceptor must be appropriately aligned.
While direct applications of this compound in OPVs are not widely reported, research on the structurally analogous indolo[3,2-b]carbazole (B1211750) core provides strong evidence of its potential. Polymers based on indolo[3,2-b]carbazole have been synthesized and used as the donor material in BHJ solar cells with a fullerene acceptor (PC71BM). rsc.org
The key roles in this context are:
Charge Separation: The HOMO level of the donor polymer must be higher than that of the acceptor, while the LUMO level must also be higher. This energy offset provides the driving force for the exciton, upon reaching the donor-acceptor interface, to dissociate. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO.
Charge Transport: Once separated, the holes must travel through the donor domain to the anode. The inherent hole-transporting capability of the fused carbazole core is critical for this process, minimizing charge recombination and ensuring efficient charge collection. rsc.org
Table 3: Properties and Performance of a Polymer Based on the Analogous Indolo[3,2-b]carbazole Core in an OPV Device
| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Acceptor | Power Conversion Efficiency (PCE) |
| PICzODTBF | -5.02 | -3.09 | PC71BM | 3.23% |
Data for a polymer incorporating an indolo[3,2-b]carbazole donor unit. rsc.org
Table of Compounds
| Abbreviation / Name | Full Chemical Name |
| This compound | This compound |
| PhAnMBf | 11-(3-(10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)anthracen-9-yl)phenyl)-11H-benzofuro[3,2-b]carbazole |
| DBT-INFUR | 2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide |
| BFCz-BP | 5-(4-(benzo researchgate.netchalmers.seimidazo[1,2-f]phenanthridin-7-yl)phenyl)-5H-benzofuro[3,2-c]carbazole |
| Indolo[3,2-b]carbazole | Indolo[3,2-b]carbazole |
| PICzODTBF | A polymer based on indolo[3,2-b]carbazole and 5,6-bis(octyloxy)benzofurazan |
| PC71BM | Phenyl-C71-butyric acid methyl ester |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl |
Incorporation into Polymer Blends for Power Conversion Efficiency Improvement
While direct studies on the small molecule this compound in polymer solar cells are not extensively documented, research into polymeric derivatives incorporating similar structural motifs has shown significant promise for enhancing power conversion efficiency (PCE). The general strategy involves blending a donor polymer with an acceptor material (like a fullerene derivative) to create a bulk-heterojunction active layer where charge separation occurs.
One notable example is a polymer derivative, poly(carbazole-alt-thiophene-benzofurazan) (PCzDTBF), which contains both carbazole and a benzofurazan (B1196253) unit (structurally related to benzofuran). rsc.org In a polymer solar cell (PSC) fabricated with a blend of PCzDTBF and a fullerene acceptor (PC70BM), a power conversion efficiency of 4.2% was initially achieved. rsc.org
Further device engineering, specifically the introduction of a poly[(9,9-dioctyl-2,7-fluorene)-alt-(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)] (PFN) layer as a cathode interlayer, led to a significant performance boost. This modification enhanced the PCE to 5.48%. rsc.org The improvement was attributed to better morphological properties of the blend and a more favorable alignment of energy levels at the electrode interface, which improved the open-circuit voltage (Voc) to 0.90 V and the fill factor (FF) to 67%. rsc.org These findings highlight the potential of the carbazole-benzofuran structural combination in designing efficient materials for organic photovoltaics.
Table 1: Performance of a Polymer Solar Cell based on a Benzofurazan-Carbazole Derivative
| Device Configuration | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
|---|---|---|---|---|
| ITO/PEDOT:PSS/PCzDTBF:PC70BM/Al | N/A | N/A | N/A | 4.20 |
| ITO/PEDOT:PSS/PCzDTBF:PC70BM/PFN/Al | 0.90 | 7.73 | 67 | 5.48 |
Data sourced from New Journal of Chemistry. rsc.org
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of organic circuits, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor material used in its active channel. Derivatives of benzofurocarbazole and its isomers have been investigated as high-performance semiconductor materials for OFETs.
Development as p-type and n-type Semiconductor Materials
The majority of carbazole-based materials, including fused-ring derivatives, exhibit hole-transporting, or p-type, semiconductor characteristics. mdpi.commdpi.com This is due to the electron-rich nature of the carbazole nitrogen atom, which facilitates the movement of positive charge carriers (holes). researchgate.net
Research into the closely related isomer, indolo[3,2-b]carbazole, has confirmed its suitability as a p-type semiconductor. rsc.org Various derivatives of indolo[3,2-b]carbazole have been synthesized and incorporated into OFETs, consistently demonstrating effective p-channel activity. rsc.orgresearchgate.net The rigid, planar structure of these fused carbazole systems is conducive to orderly molecular packing in the solid state, which is a key factor for efficient intermolecular charge hopping. researchgate.net While p-type behavior is well-established, the development of n-type (electron-transporting) or ambipolar (transporting both holes and electrons) semiconductors based on the benzofurocarbazole framework remains a significant challenge and an area of ongoing research. mdpi.com
Investigation of Charge Carrier Mobility
Charge carrier mobility (µ) is a critical parameter that quantifies how quickly charges can move through the semiconductor material under the influence of an electric field. High mobility is essential for fast-switching transistors and high-performance circuits. Studies on various carbazole derivatives have revealed a wide range of hole mobilities, showcasing the impact of molecular structure and processing conditions on device performance.
For instance, dendrimers featuring carbazole units have been shown to have hole mobilities in the range of 10-5 to 10-4 cm2 V-1 s-1 in amorphous thin films. uq.edu.au In contrast, highly crystalline films of indolo[3,2-b]carbazole derivatives have demonstrated significantly higher performance. One such derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, achieved a high hole mobility of 0.22 cm2 V-1 s-1, with a good on/off ratio of approximately 105. rsc.org This excellent performance is attributed to the molecules orienting themselves perpendicularly to the substrate, which facilitates efficient charge transport between them. rsc.org
Table 2: Hole Mobility in OFETs Based on Carbazole Derivatives
| Compound Type | Mobility (µhole) (cm2 V-1 s-1) | On/Off Ratio |
|---|---|---|
| Spirobifluorene-Carbazole Dendrimer (Gen 1) | (6.6 ± 0.2) × 10-5 | 3.0 × 104 |
| Spirobifluorene-Carbazole Dendrimer (Gen 3) | (4.7 ± 0.6) × 10-5 | 2.7 × 103 |
| Poly(carbazole-alt-thiophene-benzofurazan) | 4.8 × 10-4 | N/A |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~105 |
Data sourced from UQ eSpace, New Journal of Chemistry, and Journal of Materials Chemistry. rsc.orgrsc.orguq.edu.au
Organic Solid-State Lasers (OSSLs)
Organic solid-state lasers represent a frontier in photonics, promising tunable, low-cost, and compact light sources. The development of OSSLs relies on identifying organic materials that can act as efficient gain media, capable of light amplification. Benzofurocarbazole derivatives are being explored for this purpose due to their strong light-emitting properties.
Emitter Functionality in Laser Diodes
The foundation of a laser diode is the emitter material, which generates photons through the recombination of electrons and holes. Fused-ring carbazole derivatives, including benzofurocarbazoles, are recognized as excellent emitters for organic light-emitting diodes (OLEDs), which is a precursor technology for laser diodes. rsc.org Their rigid structures and extended π-conjugation lead to high photoluminescence quantum yields, a prerequisite for efficient light emission. rsc.org
For example, a fluorescent emitter based on a carbazole-benzofuro[2,3-b]pyrazine structure (BCz-BFPz) was developed for deep-blue OLEDs. This material demonstrated an external quantum efficiency of 4.34% and produced a highly pure blue emission. mdpi.com The successful application of such materials in OLEDs demonstrates their fundamental capability as efficient light emitters, which is the first step toward their potential use in more demanding applications like electrically pumped laser diodes.
Amplified Spontaneous Emission (ASE) Properties
For a material to function as a gain medium in a laser, it must exhibit amplified spontaneous emission (ASE). ASE is the phenomenon where spontaneously emitted photons stimulate the emission of further photons as they travel through the excited material, leading to light amplification. A low ASE threshold (the minimum energy required to induce ASE) is a key indicator of a viable laser material.
While direct ASE studies on this compound are limited, research on other functionalized carbazole derivatives has shown promising results. A notable example is 2-(2-hydroxyphenyl)benzo[d]thiazol-2-yl)-5-(9H-carbazol-9-yl)phenol (HBT-Cz), an organic dye that incorporates a carbazole unit. This material exhibited a low ASE threshold of 2.4 µJ/cm2 in a thin film state and an exceptionally low optical loss coefficient of 1.5 cm-1. uq.edu.au These characteristics are critical for achieving lasing action, as they indicate that light amplification can occur efficiently without significant losses. The performance of HBT-Cz suggests that the carbazole moiety, when incorporated into suitable molecular structures, can produce materials with the necessary properties for organic lasers, paving the way for the investigation of benzofurocarbazole derivatives in this application. uq.edu.au
Chemical Sensing Applications
The inherent fluorescence of the this compound core is a key attribute for its application in chemical sensing. The extended π-conjugation across the fused ring system often results in strong light emission. This fluorescence can be modulated by the presence of specific chemical species, forming the basis for "turn-off" or "turn-on" fluorescent sensors. The design of such sensors involves the strategic modification of the parent molecule to include binding sites that can selectively interact with target analytes, leading to a detectable change in its photophysical properties.
Design of Fluorescent Probes based on Derivatives
The development of fluorescent probes from this compound leverages established principles from the broader field of carbazole-based sensors. The core idea is to attach a recognition moiety (a receptor) to the fluorescent scaffold (the fluorophore). The interaction of the receptor with an anion induces an electronic perturbation that is communicated to the fluorophore, resulting in a change in its emission.
Key design strategies include:
Incorporation of Hydrogen-Bond Donors: Functional groups capable of donating hydrogen bonds, such as amides, ureas, and sulfonamides, can be introduced onto the this compound backbone. These groups can form stable complexes with anions through hydrogen bonding interactions. The N-H proton of the carbazole ring itself can also participate in anion binding.
Introduction of Acidic Moieties: The incorporation of acidic protons, for example, in phenolic or sulfonamide groups, can lead to sensors that operate via a deprotonation mechanism. The interaction with a basic anion can cause the sensor to be deprotonated, leading to a significant and often visible change in color or fluorescence.
Modulation of Intramolecular Charge Transfer (ICT): By attaching both electron-donating and electron-withdrawing groups to the this compound framework, a molecule with an ICT character can be created. Anion binding to the electron-withdrawing part of the molecule can influence the ICT process, leading to a shift in the fluorescence emission wavelength.
The following table outlines potential design features for fluorescent probes based on this compound derivatives.
Table 1: Design of this compound-Based Fluorescent Probes
| Receptor Moiety | Target Anions | Potential Sensing Mechanism |
|---|---|---|
| Amide/Urea Groups | F⁻, CH₃COO⁻, H₂PO₄⁻ | Hydrogen bonding, modulation of fluorescence |
| Sulfonamide Groups | Halides, Oxoanions | Hydrogen bonding, deprotonation |
This table is based on established principles for carbazole-based sensors and represents potential designs for this compound derivatives.
Anion Sensing Mechanisms
The detection of anions by fluorescent probes derived from this compound can proceed through several well-understood mechanisms:
Hydrogen Bonding: The formation of hydrogen bonds between the sensor and an anion is a primary mechanism for recognition. This interaction can alter the electronic distribution within the fluorophore, leading to either an enhancement (chelation-enhanced fluorescence, CHEF) or a reduction (chelation-enhanced quenching, CHEQ) of the fluorescence intensity. The strength and selectivity of the binding are determined by the geometric arrangement and acidity of the hydrogen-bond donors.
Deprotonation: For sensors containing acidic protons, the presence of a sufficiently basic anion can lead to proton transfer from the sensor to the anion. This deprotonation event causes a significant change in the electronic structure of the fluorophore, often resulting in the appearance of a new, red-shifted emission band. This mechanism can provide a highly sensitive "turn-on" fluorescent response.
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor that also has a redox-active unit. In the absence of an anion, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence. Upon anion binding, the redox potential of the receptor is altered, inhibiting the PET process and restoring the fluorescence.
The following table summarizes the binding constants of some carbazole-based receptors with various anions, illustrating the typical affinities observed in such systems. While not specific to this compound, these values provide a general reference.
Table 2: Representative Anion Binding Constants (Kₐ, M⁻¹) for Carbazole-Based Receptors in DMSO
| Receptor Type | F⁻ | Cl⁻ | Br⁻ | I⁻ | CH₃COO⁻ | H₂PO₄⁻ |
|---|---|---|---|---|---|---|
| Diamide-Carbazole | >10⁴ | 150 | <10 | <10 | >10⁴ | >10⁴ |
Data is illustrative and sourced from studies on general carbazole derivatives, not specifically this compound.
The rational design of derivatives of this compound, guided by these principles, holds significant promise for the creation of novel and highly effective fluorescent sensors for a variety of anions.
Structure Property Relationships in 11h Benzofuro 3,2 B Carbazole Based Materials
Influence of Molecular Planarity and Rigidity on Optoelectronic Performance
The extensive fused aromatic system of 11H-Benzofuro[3,2-b]carbazole enforces a high degree of molecular planarity and rigidity. This structural characteristic is paramount in determining the optoelectronic behavior of materials derived from this core. A planar and rigid molecular structure facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The close packing of molecules creates pathways for charge carriers to hop between adjacent molecules, leading to enhanced charge mobility. For instance, in related rigid carbazole (B46965) and dibenzo[b,d]furan-based hole transport materials, this rigidity contributes to excellent thermal stability and suitable triplet energy levels.
Furthermore, the rigid framework minimizes vibrational energy loss upon photoexcitation, which can lead to higher photoluminescence quantum yields. This is a desirable trait for emissive materials in organic light-emitting diodes (OLEDs). The planarity also ensures effective orbital overlap across the molecule, which is essential for charge delocalization and contributes to the material's charge transport capabilities. The introduction of substituent groups can influence the degree of planarity; however, the inherent rigidity of the this compound core provides a stable platform for developing high-performance optoelectronic materials.
Role of the Benzofuran (B130515) Heteroatom (Oxygen) on Electronic Properties
The oxygen heteroatom within the benzofuran moiety of this compound plays a crucial role in modulating the electronic properties of the molecule. As an electronegative atom, oxygen possesses lone pairs of electrons that can participate in the π-conjugated system. This participation, however, is nuanced. The oxygen atom can act as a weak electron-donating group through resonance, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Theoretical studies on isomeric benzofused thieno[3,2-b]furans, which also contain a furan (B31954) ring fused with another heterocyclic system, reveal that the heteroatoms significantly impact the molecule's stability, reactivity, and electronic properties. researchgate.net In this compound, the oxygen atom's influence can be seen in the distribution of electron density across the molecule. This can affect the material's ionization potential and electron affinity, which are critical parameters for charge injection and transport in electronic devices. The precise positioning of the oxygen atom in the [3,2-b] fusion geometry with the carbazole unit dictates the specific electronic landscape and contributes to the unique photophysical properties of the molecule.
Impact of Conjugation Pathways on Charge Delocalization
The extended π-conjugation pathway in this compound is a key determinant of its charge delocalization capabilities. The fusion of the carbazole, benzene (B151609), and furan rings creates a large, uninterrupted system of overlapping p-orbitals, allowing for the efficient delocalization of electrons across the entire molecular framework. This extensive charge delocalization is fundamental to the material's ability to transport charge. nih.gov
In donor-π-acceptor (D-π-A) architectures, increasing the effective conjugation length is a primary strategy to broaden absorption spectra. mdpi.com For this compound, this inherent extended conjugation means it can serve as an excellent core for building such systems. The delocalization of the HOMO and LUMO over the molecular structure is critical for facilitating intramolecular charge transfer, a process that is vital for the operation of various organic electronic devices. nih.gov The specific pathway of conjugation, dictated by the fusion pattern of the heterocyclic rings, ensures that charge can move freely across the molecule, which is a prerequisite for high charge carrier mobility. nih.gov
Correlation between Molecular Structure and Thermal Stability in Devices
The rigid, fused-ring structure of this compound is directly correlated with high thermal stability, a critical requirement for materials used in organic electronic devices. rsc.org High thermal stability, characterized by a high decomposition temperature (Td) and glass transition temperature (Tg), is essential to prevent morphological changes and degradation of the material during device fabrication and operation, which often involve elevated temperatures. rsc.orgrsc.org
For instance, related carbazole and dibenzo[b,d]furan-based hole transport materials exhibit decomposition temperatures exceeding 400 °C and glass transition temperatures above 190 °C due to their rigid structures. rsc.org Similarly, fluorene (B118485) and carbazole derivatives with multiple electrophores demonstrate 5% weight loss temperatures over 350 °C. rsc.org The robust covalent framework of this compound minimizes the likelihood of bond cleavage at high temperatures. Furthermore, strong intermolecular forces arising from the planar structure contribute to a stable amorphous morphology, which is crucial for the longevity and reliability of devices like OLEDs.
| Compound Family | Key Structural Feature | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Reference |
| Carbazole/dibenzo[b,d]furan derivatives | Rigid fused rings | > 400 °C | > 190 °C | rsc.org |
| Fluorene and carbazole trimers | Multiple electrophores | > 350 °C (5% weight loss) | 60 - 68 °C | rsc.org |
Strategies for Balanced Charge Transport in Device Architectures
Achieving balanced charge transport—an equal flux of holes and electrons—is a key challenge in the design of efficient organic electronic devices. The intrinsic properties of this compound, with its electron-rich carbazole moiety, suggest a predisposition towards hole transport. mdpi.com However, its extended conjugation and the presence of the benzofuran unit can be leveraged to tune its electron-transporting capabilities.
One common strategy is to chemically modify the this compound core by introducing electron-donating or electron-withdrawing substituents. Attaching electron-withdrawing groups can lower the LUMO energy level, facilitating electron injection and transport. Conversely, appending electron-donating moieties can enhance its hole-transporting properties. This molecular engineering approach allows for the fine-tuning of the frontier molecular orbital energy levels to match those of adjacent layers in a device, thereby reducing charge injection barriers.
Another strategy involves blending this compound derivatives with other materials that possess complementary charge transport properties. For instance, in an OLED, a this compound-based hole-transporting material can be paired with a suitable electron-transporting material to ensure that both charge carriers reach the emissive layer in balanced quantities. The development of branched carbazole derivatives has also been explored as a method to create hole-transporting materials with high mobility, which can be integrated into device architectures to achieve balanced charge transport. epa.gov
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Diversity
A significant area for future research lies in the development of more efficient and versatile synthetic routes to 11H-Benzofuro[3,2-b]carbazole and its derivatives. Current synthetic strategies, while effective, often face limitations in terms of yield, scalability, and the introduction of diverse functional groups.
Future efforts should focus on:
Catalyst-Driven Methodologies: Exploring novel transition-metal-catalyzed cross-coupling reactions or C-H activation strategies could provide more direct and atom-economical pathways to the core structure and its substituted analogues.
Microwave and Ultrasound-Assisted Synthesis: Techniques such as microwave irradiation and ultrasound assistance have shown promise in accelerating reaction times and improving yields for related heterocyclic systems, such as in the Rap-Stoermer reaction for benzofuroylcarbazoles. nih.govnih.gov Applying these energy-efficient methods to the synthesis of the this compound skeleton is a promising direction.
Diversity-Oriented Synthesis: The development of synthetic pathways that allow for the easy introduction of a wide range of substituents on both the carbazole (B46965) and benzofuran (B130515) units is crucial. nih.gov This would enable the systematic tuning of the electronic and photophysical properties of the resulting materials, creating libraries of compounds for high-throughput screening in various applications. An example includes the annulation reaction of aurone-derived imines with alkynes to produce related benzofuropyridines. nih.gov
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety and scalability, and facilitate the multi-step synthesis of complex derivatives in a more streamlined fashion.
Advanced Understanding of Exciton (B1674681) Dynamics and Non-Radiative Decay Mechanisms
For optoelectronic applications, a deep understanding of the photophysical processes governing the fate of excitons is paramount. While benzofurocarbazole derivatives have shown promise as emitters, particularly in Thermally Activated Delayed Fluorescence (TADF), a more profound comprehension of their excited-state dynamics is needed. rsc.orgresearchgate.net
Key unaddressed challenges include:
Minimizing Non-Radiative Decay: Non-radiative decay pathways, such as vibrational relaxation and internal conversion, compete with light emission and reduce the efficiency of optoelectronic devices. fiveable.mersc.org Future research must focus on designing rigid molecular structures that restrict intramolecular motion (RIM), a key factor in suppressing these energy-wasting processes. researchgate.net
Controlling Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC): In TADF materials, the rates of ISC (singlet to triplet) and particularly RISC (triplet to singlet) are critical. researchgate.net While the benzofurocarbazole unit has been shown to be an effective donor for TADF emitters, further studies are needed to understand how subtle structural modifications influence the spin-orbit coupling and the energy gap between the lowest singlet (S1) and triplet (T1) excited states, which govern these rates. researchgate.netrsc.org
Influence of the Heteroatom: The oxygen atom in the benzofuran moiety plays a crucial role in tuning the triplet excited states. researchgate.net A systematic investigation, combining experimental spectroscopy with theoretical calculations, is required to fully elucidate the "heteroatom effect" and leverage it for the rational design of emitters with specific properties.
Development of Multi-Functional Materials Integrating Sensing and Optoelectronic Capabilities
The rigid, planar structure and rich electronic nature of the this compound scaffold make it an attractive candidate for multi-functional materials that combine optoelectronic properties with sensing capabilities. Related carbazole derivatives have already demonstrated multifunctionality, for instance, as both emitters and host materials in Organic Light-Emitting Diodes (OLEDs) or as chromogenic sensors. rsc.orgrsc.orgbohrium.com
Future research should aim to:
Design Chromogenic and Fluorogenic Sensors: By incorporating specific binding sites or reactive groups into the benzofurocarbazole framework, it may be possible to create materials that exhibit a change in their color (chromogenic) or fluorescence upon interaction with specific analytes (ions, molecules, or biomolecules).
Integrate Sensing into Devices: A major challenge is the integration of these sensing capabilities directly into an optoelectronic device architecture. This could lead to the development of "smart" OLEDs that can, for example, detect the presence of certain gases or changes in their environment and signal this change through a variation in light output or color.
Explore Solid-State Sensing: Most molecular sensors operate in solution. A key goal is to develop materials based on this compound that retain their sensing functionality in the solid state (e.g., as thin films), which is essential for practical device applications.
Design of Next-Generation Charge Transport and Emitter Materials
The intrinsic properties of the this compound unit, such as high thermal stability and good hole-transporting capability, position it as a prime building block for next-generation materials in organic electronics. researchgate.netmdpi.com
Future design strategies should focus on:
Bipolar Host Materials: For phosphorescent and TADF OLEDs, host materials must possess balanced electron and hole transport (bipolarity) to ensure the charge recombination zone is confined within the emissive layer. researchgate.net A promising strategy involves linking the electron-donating benzofurocarbazole unit with a suitable electron-accepting moiety to create single-molecule bipolar hosts. researchgate.net
High-Mobility Hole Transport Layers (HTLs): While carbazole-based materials are known for good hole transport, there is a continuous drive to enhance charge carrier mobility for faster and more efficient devices. mdpi.com Research into new derivatives, potentially including those of the related indolo[3,2-b]carbazole (B1211750) scaffold which has shown high mobility in field-effect transistors, could lead to superior HTL materials. rsc.org
Efficient TADF Emitters: Benzofurocarbazole has been successfully used as a donor moiety in blue TADF emitters. rsc.orgresearchgate.net The next generation of emitters will require further refinement to achieve narrower emission spectra for high color purity, improved quantum efficiencies, and longer operational lifetimes. Asymmetric molecular design strategies have shown promise in this area for related systems. rsc.org
The performance of several devices incorporating benzofurocarbazole or related structures is summarized in the table below, highlighting the potential of this molecular core.
| Device Type | Material Role | Core Structure | Max. External Quantum Efficiency (EQE) | Emission Color |
| Phosphorescent OLED | Bipolar Host | DBT-INFUR (benzofurocarbazole donor) | 16.5% | Yellow |
| Phosphorescent OLED | Bipolar Host | DBT-INFUR (benzofurocarbazole donor) | 12.44% | Red |
| TADF OLED | Emitter | BFCz-B-Cz (benzofurocarbazole core) | 26.0% | Green |
| TADF OLED | Emitter | BFCz-B-O (benzofurocarbazole core) | 11.0% | Blue |
| Data sourced from references researchgate.net and rsc.org. |
Computational Predictions for High-Performance Device Architectures
The complexity of materials and device physics necessitates the use of computational modeling to guide synthetic efforts and accelerate the discovery of high-performance materials. Theoretical calculations are essential for predicting molecular properties and simulating device behavior before undertaking costly and time-consuming experimental work.
Future computational research should prioritize:
Accurate Property Prediction: Employing high-level quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to accurately predict key parameters like frontier molecular orbital energies (HOMO/LUMO), triplet energies, and charge reorganization energies. researchgate.netresearchgate.netfau.de This allows for the in-silico screening of potential candidates for specific roles (e.g., host, emitter, or transport material).
Modeling of Excited-State Processes: Developing and applying computational models to simulate exciton dynamics, including the rates of ISC and RISC, and to understand non-radiative decay pathways. researchgate.net This provides invaluable insight into the structure-property relationships that govern emission efficiency.
Device-Scale Simulation: Utilizing multi-scale modeling approaches that bridge the gap from molecular properties to the macroscopic behavior of a full device stack. This can help predict current-voltage characteristics, efficiency roll-off, and optimal device architectures, thereby reducing the number of experimental iterations required for device optimization.
Machine Learning Approaches: Leveraging machine learning algorithms trained on existing experimental and computational data to rapidly predict the properties of new, unsynthesized benzofurocarbazole derivatives. This data-driven approach could significantly accelerate the design and discovery of next-generation materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 11H-benzofuro[3,2-b]carbazole derivatives, and how can reaction yields be improved?
- Methodology : The synthesis typically involves cyclization reactions using precursors like phenylhydrazine and cyclohexanedione under acidic conditions. For example, sulfuric acid and acetic acid catalyze the cyclization of cyclohexane-1,4-dione bis(phenylhydrazone) to form indolo[3,2-b]carbazole derivatives . N-alkylation reactions can further modify the structure, with yields improved to ~80% by optimizing solvent systems and reaction temperatures .
- Key Parameters : Monitor reaction intermediates via thin-layer chromatography (TLC) and characterize products using H NMR and mass spectrometry.
Q. How do structural modifications (e.g., methoxy or benzofuroyl substitutions) influence the electronic properties of this compound?
- Methodology : Compare HOMO/LUMO energies using cyclic voltammetry and density functional theory (DFT). Methoxy groups slightly elevate HOMO levels (e.g., from -5.06 eV to -4.92 eV), enhancing hole transport in organic electronics . Benzofuroyl substitutions extend π-conjugation, improving thermal stability (glass transition temperatures >150°C) .
- Validation : Correlate electrochemical data with device performance in OLEDs or thin-film transistors.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported HOMO energy levels for indolo[3,2-b]carbazole derivatives?
- Analysis : Discrepancies arise from measurement techniques (e.g., DFT vs. experimental cyclic voltammetry) and substituent effects. For instance, N-methylcarbazole exhibits a HOMO of -5.64 eV, while N,N-dimethylindolo[3,2-b]carbazole shows -5.12 eV due to extended conjugation .
- Resolution : Standardize characterization protocols (e.g., solvent choice, reference electrodes) and validate computational models with experimental data .
Q. What experimental strategies can elucidate the role of this compound in AhR-mediated phototoxicity?
- Design : Use UVB-irradiated keratinocyte models to study FICZ (6-formylindolo[3,2-b]carbazole) accumulation. Inhibit CYP1A1 (via siRNA or chemical inhibitors) to disrupt AhR signaling and measure ROS production and apoptosis markers .
- Controls : Include UVA-only and drug-only groups (e.g., vemurafenib) to isolate FICZ-specific effects .
Q. How can dual-mode organic afterglow (MRTADF and room-temperature phosphorescence) be achieved in indolo[3,2-b]carbazole-based systems?
- Approach : Introduce heavy atoms (e.g., bromine) or rigid matrices (e.g., crystalline hosts) to enhance spin-orbit coupling and stabilize triplet states. For example, doping indolo[3,2-b]carbazole into a poly(methyl methacrylate) matrix enables temperature-dependent afterglow tuning (up to 150°C) .
- Characterization : Use time-resolved photoluminescence and transient absorption spectroscopy to quantify delayed emission lifetimes.
Methodological Notes
- Synthesis : Prioritize Suzuki polycondensation for copolymers with indolo[3,2-b]carbazole moieties, ensuring high molecular weight (>10 kDa) for optoelectronic applications .
- Phototoxicity Assays : Combine LC-MS/MS for FICZ quantification with RNA-seq to profile AhR target genes (e.g., CYP1A1, IL-6) .
- Device Fabrication : Optimize thin-film morphology via thermal annealing or solvent vapor treatment to maximize charge mobility in OLEDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
